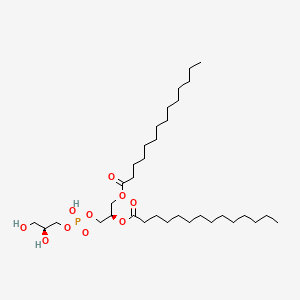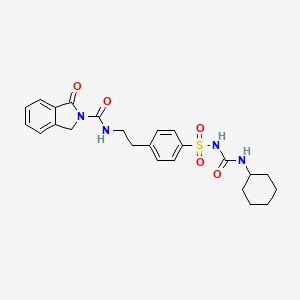
Glisindamide
概要
説明
Glisindamide is a second-generation sulfonylurea with antihyperglycemic activity. Like other second-generation compounds, glisindamide exerts greater binding affinity to sulfonylurea receptor type 1 (SUR1) than the first-generation compounds and shows peroxisome proliferator-activated receptor gamma (PPARgamma) agonistic activity.
科学的研究の応用
Genetic Research and Pharmacogenetics
Glisindamide's applications in scientific research are diverse. In genetic research, particularly in genome-wide association studies (GWAS), glisindamide might have implications. GWAS have facilitated discoveries in population genetics, complex-trait genetics, disease biology, and the translation toward new therapeutics (Visscher et al., 2017). Additionally, the NIH Pharmacogenetics Research Network (PGRN) focuses on correlating drug response with genetic variation, which could be relevant for understanding the interactions and effects of drugs like glisindamide (Giacomini et al., 2007).
Climate Change Adaptation and Information Translation
In the context of climate change adaptation, the co-production of usable climate information for decision-making, which involves translating complex scientific data into actionable insights, is another area where glisindamide's effects might be studied. This approach helps in overcoming barriers like mismatched terminology and unrealistic expectations, which are crucial in the application of scientific research (Briley et al., 2015).
Molecular Biology and Drug Discovery
The advent of molecular biology and genomic sciences has a profound impact on drug discovery. Research in these areas has been guided increasingly by pharmacology and clinical sciences, contributing significantly to medicine. This highlights the potential role of glisindamide in novel therapeutic approaches (Drews, 2000).
Growth Hormone Research
Growth hormone research, spanning over a century, involves clinical applications for treating various disorders. Glisindamide's role in this area could be in the understanding of hormone regulation and its therapeutic applications (Ranke & Wit, 2018).
Genomics and Public Health
The intersection of prevention science principles with genomic science in public health research, particularly in understanding the risk and protective mechanisms for drug use and psychopathology among children and adolescents, is another potential area of application for glisindamide. This research can help in identifying individual differences in responses to drugs (Brody et al., 2013).
Hematology and Clinical Chemistry
In hematology and clinical chemistry, the domestic cat has been used extensively for research. The evaluation of new pharmaceutical products, like glisindamide, often involves the measurement of hematology and clinical chemistry parameters to indicate tolerance and dietary adequacy in animals (O'Brien et al., 1998).
PET and Drug Research
PET (Positron Emission Tomography) is emerging as a powerful tool in drug research, providing insights into the behavioral, therapeutic, and toxic properties of drugs. Glisindamide's pharmacokinetic and pharmacodynamic events could be studied using PET in both humans and animals (Fowler et al., 1999).
特性
CAS番号 |
71010-45-2 |
|---|---|
製品名 |
Glisindamide |
分子式 |
C24H28N4O5S |
分子量 |
484.6 g/mol |
IUPAC名 |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-3-oxo-1H-isoindole-2-carboxamide |
InChI |
InChI=1S/C24H28N4O5S/c29-22-21-9-5-4-6-18(21)16-28(22)24(31)25-15-14-17-10-12-20(13-11-17)34(32,33)27-23(30)26-19-7-2-1-3-8-19/h4-6,9-13,19H,1-3,7-8,14-16H2,(H,25,31)(H2,26,27,30) |
InChIキー |
GBKGGLHRMGPFMB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O |
正規SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O |
その他のCAS番号 |
71010-45-2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

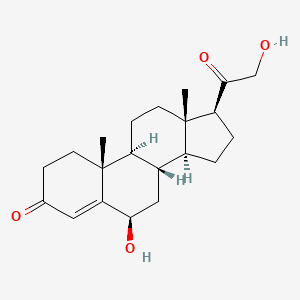
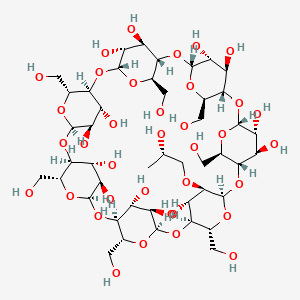

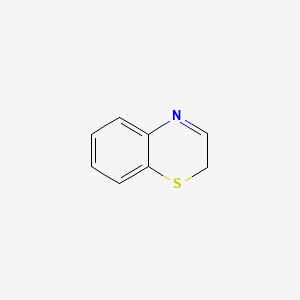
![3-[[5,6-Bis(4-methoxyphenyl)-4-furo[2,3-d]pyrimidinyl]amino]-1-propanol](/img/structure/B1228624.png)
![N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B1228626.png)
![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B1228629.png)
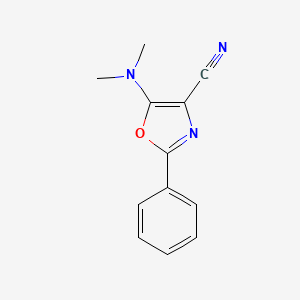
![1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone](/img/structure/B1228634.png)
![N-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1228636.png)
![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)
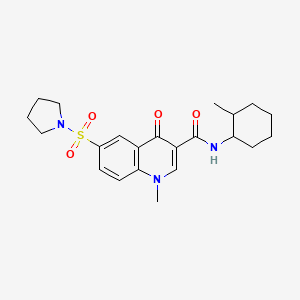
![(2S,3S,4S,5S)-2-(5-Amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228640.png)
